

Methyl 5-O-feruloylquininate in Traditional Medicine: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-O-feruloylquininate

Cat. No.: B3028065

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Introduction

Methyl 5-O-feruloylquininate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester of ferulic acid and methyl quinate. While research specifically on **methyl 5-O-feruloylquininate** is limited, its presence in medicinal plants and its structural relationship to well-studied compounds like ferulic acid and other feruloylquinic acid isomers suggest its potential for significant biological activity. This technical guide provides a comprehensive overview of **methyl 5-O-feruloylquininate**, including its connection to traditional medicine, its hypothesized pharmacological activities based on related compounds, detailed experimental protocols for its evaluation, and a discussion of the signaling pathways it may modulate.

Methyl 5-O-feruloylquininate has been identified in *Phellodendron amurense*, commonly known as the Amur cork tree. The bark of this tree, called "Huang Bai" in Traditional Chinese Medicine (TCM), has been used for centuries to treat a variety of ailments.[1][2] In TCM, Huang Bai is known for its anti-inflammatory, antibacterial, and antiviral properties.[1] It is traditionally used to clear "heat" and "dampness," which in modern terms can be interpreted as treating infections and inflammatory conditions.[1] Traditional applications include the treatment of conditions such as meningitis, bacillary dysentery, pneumonia, tuberculosis, tumors, jaundice, and liver cirrhosis.[2] It is also used orally for abdominal pain, diarrhea, gastroenteritis, and urinary tract infections.[2][3] The therapeutic effects of *Phellodendron amurense* are largely attributed to its

complex phytochemical profile, which includes alkaloids like berberine and phenolic compounds such as **methyl 5-O-feruloylquininate**.[\[2\]](#)

Quantitative Data on Biological Activities of Structurally Related Compounds

Direct quantitative data on the biological activities of **methyl 5-O-feruloylquininate** is scarce in publicly available literature. However, data from its structural isomer, methyl 4-O-feruloylquininate, and its parent compound, 5-feruloylquinic acid, provide valuable insights into its potential efficacy.

Table 1: Anti-H5N1 Influenza A Virus Activity of Methyl 4-O-feruloylquininate

Bioactivity	Cell Line	Assay	Concentration	Protective Rate
Anti-H5N1 Influenza A Virus	MDCK	Neutral Red Uptake Assay	5 μ M	3%

Data for methyl 4-O-feruloylquininate, a structural isomer.

Table 2: Antioxidant Activity of 5-Feruloylquinic Acid (5-FQA)

Compound	Assay	Rate Constant ($M^{-1}s^{-1}$)
5-FQA	Hydroperoxyl Radical Scavenging (Computational)	4.10×10^4
Trolox (Standard)	Hydroperoxyl Radical Scavenging (Computational)	1.00×10^5
BHT (Standard)	Hydroperoxyl Radical Scavenging (Computational)	1.70×10^4

Data for 5-feruloylquinic acid, the parent compound. A higher rate constant indicates more potent scavenging activity.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the therapeutic potential of **methyl 5-O-feruloylquininate**, based on protocols used for structurally related compounds.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

- Reagents and Materials:
 - **Methyl 5-O-feruloylquininate**
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)
 - Methanol
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a stock solution of DPPH in methanol (e.g., 100 μ M).
 - Prepare a stock solution of **methyl 5-O-feruloylquininate** in methanol.
 - Create a series of dilutions of the **methyl 5-O-feruloylquininate** stock solution.
 - In a 96-well plate, add a specific volume of each dilution of the test compound.
 - Add the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Reagents and Materials:
 - **Methyl 5-O-feruloylquininate**
 - RAW 264.7 macrophage cell line
 - Dulbecco's Modified Eagle Medium (DMEM)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - Lipopolysaccharide (LPS)
 - Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
 - 96-well cell culture plate
 - Microplate reader

- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
 - Pre-treat the cells with various concentrations of **methyl 5-O-feruloylquininate** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
 - After incubation, collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm.
 - The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
 - The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

Assessment of Antiviral Activity: Neutral Red Uptake Assay

This assay is used to determine cell viability after viral infection and treatment with a test compound.

- Reagents and Materials:
 - **Methyl 5-O-feruloylquininate**
 - Madin-Darby Canine Kidney (MDCK) cells
 - Influenza virus (e.g., H5N1)
 - Cell culture medium
 - Phosphate-buffered saline (PBS)

- Neutral Red dye solution
- Destaining solution (e.g., 50% ethanol, 1% acetic acid)
- 96-well cell culture plate
- Spectrophotometer
- Procedure:
 - Seed MDCK cells in a 96-well plate and grow to confluence.
 - Infect the cells with the influenza virus.
 - After a viral adsorption period, remove the virus-containing medium and add fresh medium containing different concentrations of **methyl 5-O-feruloylquininate**.
 - Incubate the plates for 48-72 hours.
 - Remove the medium and add medium containing Neutral Red dye. Incubate to allow viable cells to take up the dye.
 - Wash the cells and extract the incorporated dye with the destaining solution.
 - Measure the absorbance at approximately 540 nm.
 - The protective effect is calculated by comparing the absorbance of treated, infected cells with untreated, infected cells and uninfected control cells.^[5]

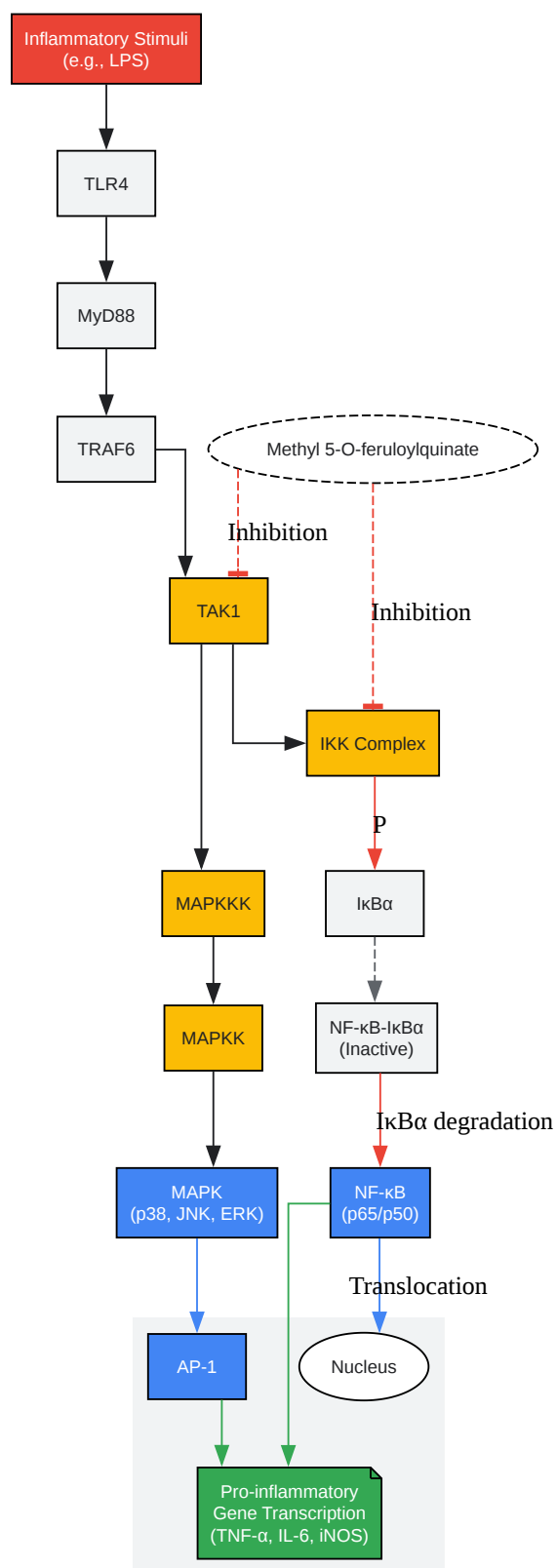
Signaling Pathways and Mechanisms of Action

Based on the known activities of its constituent parts, ferulic acid and quinic acid derivatives, **methyl 5-O-feruloylquininate** is hypothesized to exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways

are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, TNF- α , and various interleukins.

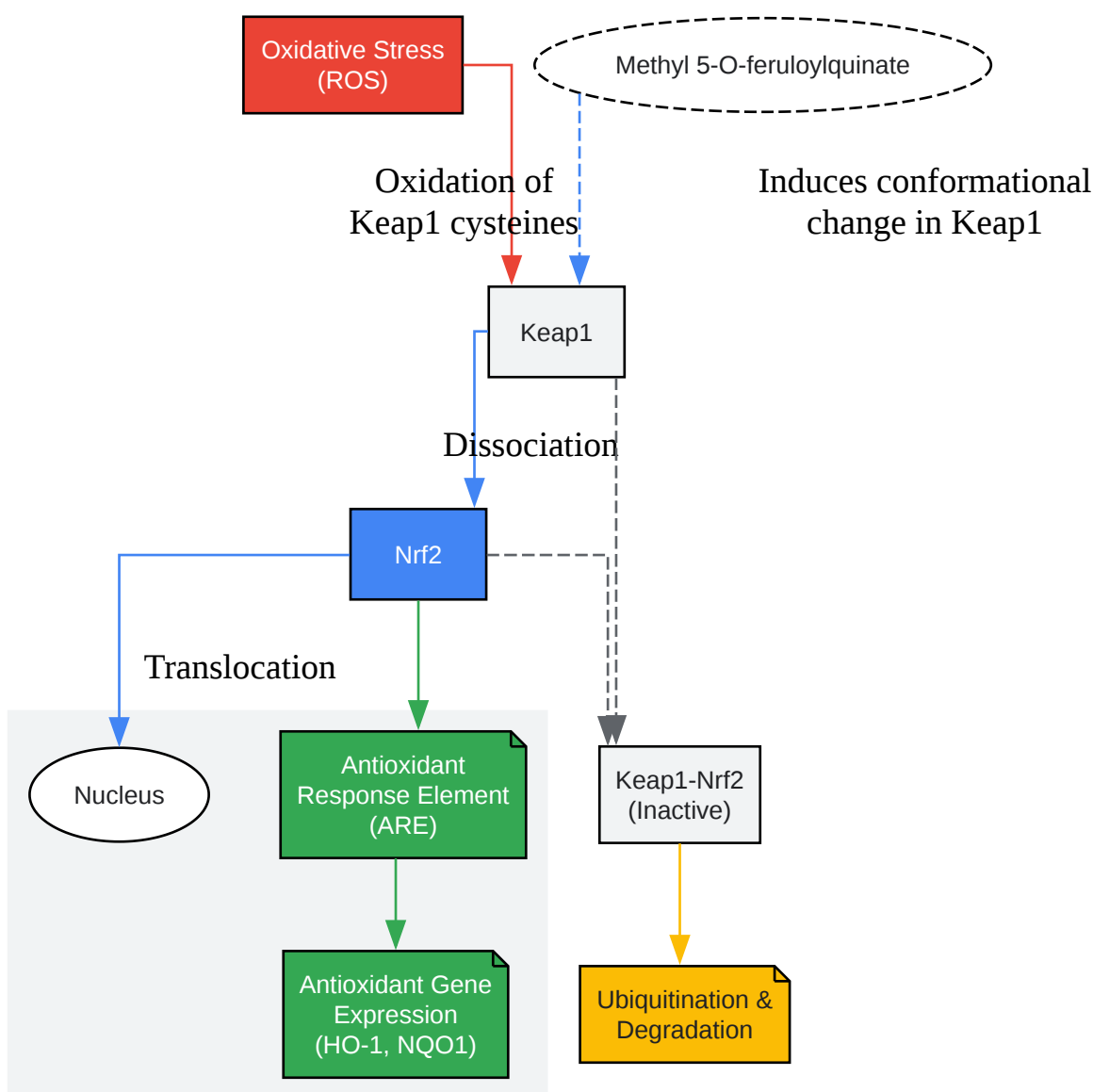


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Caption: Hypothesized anti-inflammatory signaling pathways modulated by **Methyl 5-O-feruloylquininate**.

Antioxidant Response Pathway

The antioxidant effects of **methyl 5-O-feruloylquininate** are likely mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

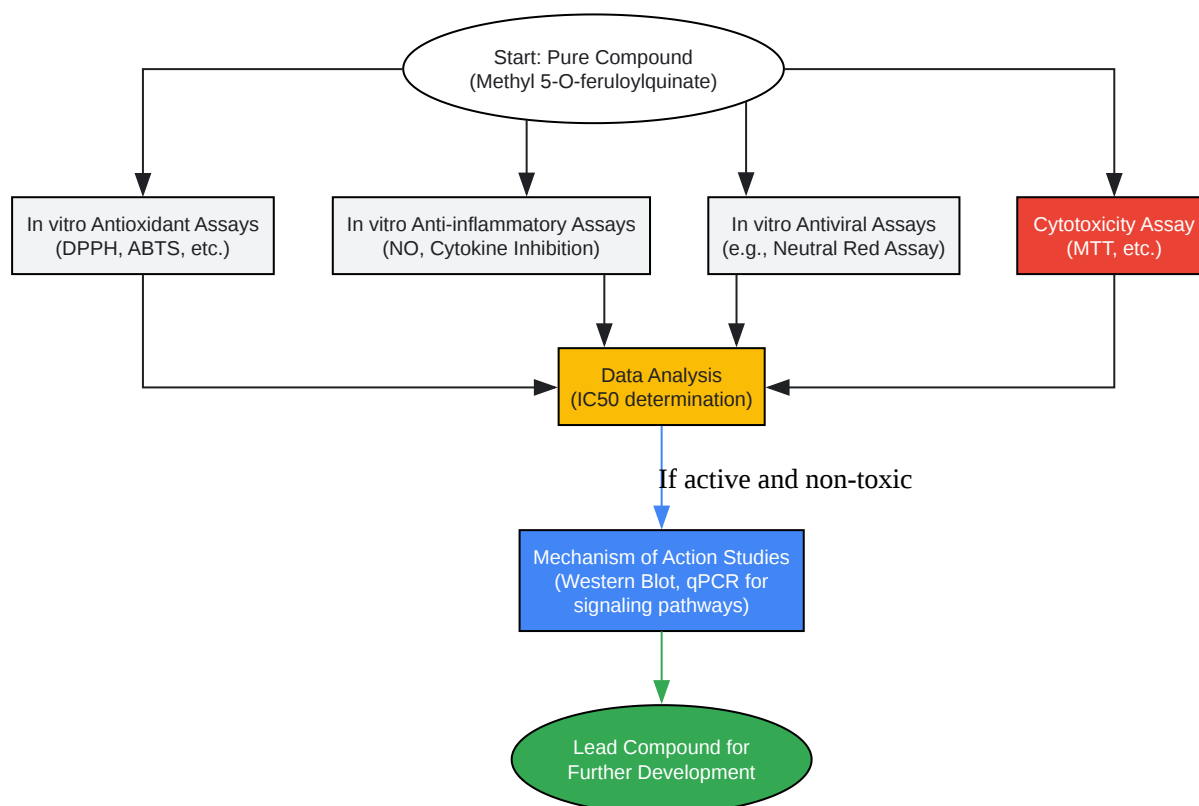


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Caption: Hypothesized Keap1-Nrf2 antioxidant response pathway activated by **Methyl 5-O-feruloylquininate**.

Experimental Workflow for Bioactivity Screening

A general workflow for the in vitro screening of **methyl 5-O-feruloylquininate** for its potential biological activities is outlined below.



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Caption: General experimental workflow for the in vitro bioactivity screening of **Methyl 5-O-feruloylquininate**.

Conclusion

Methyl 5-O-feruloylquininate, a constituent of the traditional medicinal plant *Phellodendron amurense*, represents a promising area for pharmacological research. While direct experimental evidence for its biological activities is currently limited, its structural similarity to other bioactive feruloylquinic acid derivatives suggests its potential as an antioxidant, anti-inflammatory, and antiviral agent. The experimental protocols and hypothesized mechanisms of action detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this natural compound. Further studies are warranted to isolate and characterize the specific activities of **methyl 5-O-feruloylquininate** and to validate its role in the traditional medicinal uses of *Phellodendron amurense*.

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